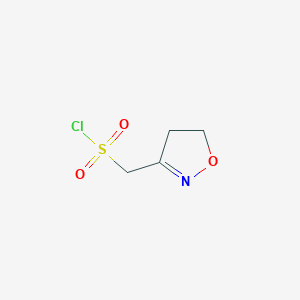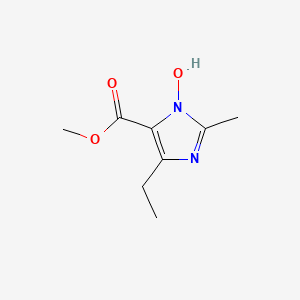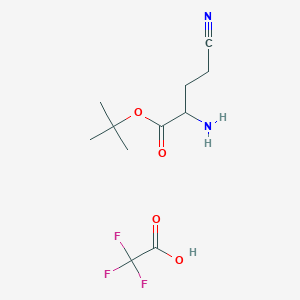
tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid (TBCB-TFA) is a small molecule organic compound that has a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of reactions, including peptide synthesis and organic synthesis. TBCB-TFA has been used in many scientific studies and is a valuable tool for scientists to use in their research.
Scientific Research Applications
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid has been used in a variety of scientific research applications, including peptide synthesis, organic synthesis, and protein engineering. It has been used to synthesize peptides with high yields and purity, and to modify proteins in order to study their structure and function. Additionally, it has been used to synthesize small organic molecules with high yields and purity.
Mechanism of Action
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid acts as a proton transfer reagent, which means that it can transfer protons from one molecule to another. This is important for peptide synthesis, as it can facilitate the formation of peptide bonds. Additionally, it can act as a catalyst for organic reactions, allowing for the synthesis of organic molecules with high yields and purity.
Biochemical and Physiological Effects
tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid is a small molecule organic compound and is not known to have any biochemical or physiological effects. It is generally considered to be a safe and non-toxic compound.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid in laboratory experiments is its versatility. It can be used in a variety of reactions, including peptide synthesis and organic synthesis. Additionally, it is a non-toxic compound and is generally considered to be safe to use in laboratory experiments. The main limitation of using tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid is that it is not very stable and can decompose over time.
Future Directions
There are several potential future directions for research involving tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid. These include further research into its use as a proton transfer reagent, its use in protein engineering, and its use in the synthesis of small organic molecules. Additionally, further research into its stability and decomposition over time could lead to improved methods for its use in laboratory experiments. Finally, further research into its safety and toxicity could lead to improved safety protocols for its use in laboratory experiments.
Synthesis Methods
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid can be synthesized through a variety of methods, including a two-step process involving the reaction of tert-butyl cyanide with 2-amino-4-cyanobutanoic acid. The first step involves the reaction of tert-butyl cyanide with 2-amino-4-cyanobutanoic acid to produce tert-butyl 2-amino-4-cyanobutanoate. The second step involves the reaction of tert-butyl 2-amino-4-cyanobutanoate with trifluoroacetic acid (TFA) to produce tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid.
properties
IUPAC Name |
tert-butyl 2-amino-4-cyanobutanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.C2HF3O2/c1-9(2,3)13-8(12)7(11)5-4-6-10;3-2(4,5)1(6)7/h7H,4-5,11H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHSVKAQKJAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC#N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-4-cyanobutanoate; trifluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


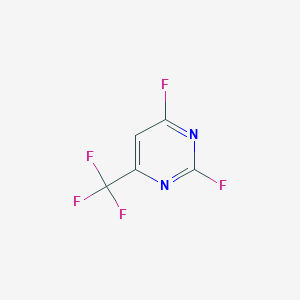
![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
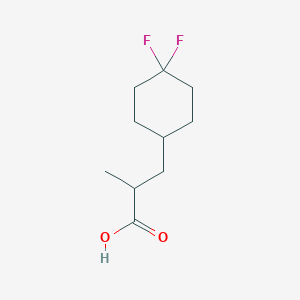
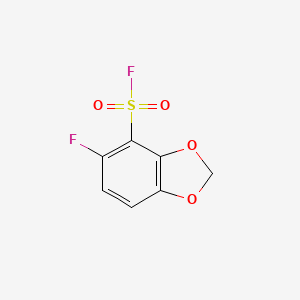

![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)





